2,4-Dichloro-5-(ethoxymethyl)pyrimidine
Description
The study of 2,4-Dichloro-5-(ethoxymethyl)pyrimidine is situated at the intersection of several key areas of chemical research, primarily driven by the synthetic versatility of its dichlorinated pyrimidine (B1678525) core and the influence of its C5-alkoxymethyl substituent.
The pyrimidine nucleus is a fundamental heterocyclic scaffold found in a vast array of biologically important molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and a multitude of synthetic drugs. This prevalence has established the pyrimidine ring system as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.
The synthetic accessibility and the potential for functionalization at various positions of the pyrimidine ring make it an attractive starting point for the construction of diverse molecular architectures. The nitrogen atoms within the ring can act as hydrogen bond acceptors, while the carbon atoms can be substituted to modulate the electronic properties, solubility, and steric profile of the molecule. This adaptability allows for the fine-tuning of pharmacological properties, leading to the development of a wide range of therapeutic agents, including anticancer, antiviral, antimicrobial, and anti-inflammatory drugs.
The investigation of substituted pyrimidines is driven by the desire to create novel molecules with enhanced biological activity and selectivity. The introduction of specific substituents onto the pyrimidine core can profoundly influence its physicochemical properties and its interaction with biological targets.
Dichloro-substituted pyrimidines , such as the 2,4-dichloro variants, are particularly valuable synthetic intermediates. The two chlorine atoms are excellent leaving groups, susceptible to nucleophilic substitution reactions. This allows for the sequential and often regioselective introduction of a wide range of nucleophiles, including amines, alcohols, and thiols. The reactivity of the chlorine atoms is position-dependent, with the C4 position generally being more reactive towards nucleophilic attack than the C2 position. This differential reactivity is a key tool for synthetic chemists, enabling the controlled construction of complex, unsymmetrically substituted pyrimidines.
Alkoxymethyl analogues at the C5 position, such as the ethoxymethyl group in the title compound, also play a crucial role. This substituent can influence the molecule's lipophilicity and steric bulk, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the alkoxymethyl group can participate in hydrogen bonding or other non-covalent interactions with biological targets, potentially enhancing binding affinity and efficacy. The combination of dichloro and alkoxymethyl functionalities, therefore, provides a rich platform for the generation of diverse chemical libraries for drug discovery. For instance, 2,4-dichloro-5-alkoxy pyrimidines have been utilized in the development of antimalarial drugs. nih.gov
Research into halogenated pyrimidine derivatives is a vibrant and evolving field. Historically, halogenated pyrimidines like 5-fluorouracil have been cornerstones of cancer chemotherapy. Contemporary research continues to build on this legacy, exploring several key trajectories:
Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to developing more efficient, selective, and environmentally benign methods for the synthesis and functionalization of halogenated pyrimidines. This includes the use of modern catalytic systems, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille couplings), to form carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrimidine ring. mdpi.com
Kinase Inhibitors: A major focus of current research is the incorporation of halogenated pyrimidine scaffolds into molecules designed to inhibit protein kinases. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core can serve as a scaffold to orient substituents that interact with the ATP-binding site of kinases. For example, derivatives of 2,4-dichloropyrimidine (B19661) have been investigated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer. nih.gov Similarly, 2,4-dichloro-5-fluoropyrimidine serves as a starting material for the synthesis of potential kinase inhibitors. nbinno.com
Antiviral and Antimicrobial Agents: Halogenated pyrimidines continue to be explored for their potential as antiviral and antimicrobial agents. The introduction of halogens can enhance the potency of these compounds and in some cases, help to overcome drug resistance.
Probing Biological Processes: The unique properties of halogen atoms, such as their ability to form halogen bonds, are being increasingly recognized and exploited in drug design. Researchers are investigating how halogenated pyrimidines interact with biological macromolecules to better understand the principles of molecular recognition.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-5-(ethoxymethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O/c1-2-12-4-5-3-10-7(9)11-6(5)8/h3H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVUFAWKJMGXSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN=C(N=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693758 | |
| Record name | 2,4-Dichloro-5-(ethoxymethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7627-39-6 | |
| Record name | 2,4-Dichloro-5-(ethoxymethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7627-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4-Dichloro-5-(ethoxymethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-5-(ethoxymethyl)pyrimidine | |
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Synthetic Methodologies for 2,4 Dichloro 5 Ethoxymethyl Pyrimidine
Established Synthetic Routes to Dichloropyrimidine Precursors
The synthesis of 2,4-dichloro-5-(ethoxymethyl)pyrimidine fundamentally relies on the preparation of a substituted 2,4-dichloropyrimidine (B19661) scaffold. This is typically achieved by first constructing a dihydroxypyrimidine ring system, which is subsequently chlorinated.
Synthesis of 2,4-Dihydroxypyrimidine Derivatives as Intermediates
The common precursor for 2,4-dichloropyrimidines is uracil (B121893) or its derivatives, which are chemically known as 2,4-dihydroxypyrimidines. The synthesis of the target compound, this compound, logically starts with a uracil molecule already bearing the C-5 substituent. Therefore, the key intermediate is 5-(ethoxymethyl)-2,4-dihydroxypyrimidine, also known as 5-(ethoxymethyl)uracil.
The formation of this intermediate can be envisioned as a two-step process starting from uracil:
Hydroxymethylation: Uracil can react with formaldehyde (B43269) under appropriate conditions to yield 5-hydroxymethyluracil (B14597). nih.govmdpi.com This reaction introduces a reactive hydroxyl group at the C-5 position, which is essential for the subsequent etherification step. nih.gov
Etherification: The resulting 5-hydroxymethyluracil can then undergo an acid-catalyzed etherification reaction with ethanol (B145695). This step converts the hydroxymethyl group into the desired ethoxymethyl moiety, yielding 5-(ethoxymethyl)uracil.
Once this C-5 substituted dihydroxypyrimidine intermediate is synthesized, it serves as the direct substrate for the chlorination stage.
Chlorination Strategies for Pyrimidine (B1678525) Rings
The conversion of the dihydroxy- or tautomeric oxo- groups at the C-2 and C-4 positions of the pyrimidine ring to chloro- groups is a critical transformation. This is most commonly accomplished through the use of phosphorus oxychloride.
The reaction of 2,4-dihydroxypyrimidines with phosphorus oxychloride (POCl₃) is a well-established and widely used method for producing chlorinated pyrimidines. nih.govrsc.org The process generally involves heating the dihydroxypyrimidine substrate in POCl₃, which acts as both the chlorinating agent and often as the solvent. nih.gov This reaction is typically performed in the presence of a tertiary amine base, such as pyridine, N,N-dimethylaniline, or triethylamine (B128534), which serves to neutralize the HCl generated and can also act as a reaction promoter. nih.govgoogle.com
Scheme 1: General Synthesis of this compound
A simplified representation of the chlorination reaction.
Traditional chlorination protocols often require a large excess of phosphorus oxychloride, which presents economic, environmental, and safety challenges, particularly in large-scale production. rsc.org Consequently, significant research has focused on optimizing these reaction conditions.
Key areas of optimization include:
Reagent Stoichiometry: Modern protocols have been developed that use equimolar or near-equimolar amounts of POCl₃ per hydroxyl group. These reactions are often conducted solvent-free or in low solvent conditions within a sealed reactor at elevated temperatures (e.g., 140–160 °C), leading to high yields and simpler work-up procedures. nih.govrsc.org
Base and Solvent Selection: The choice of base and solvent can significantly impact reaction efficiency and by-product formation. For instance, a patented method for a similar compound, 2,4-dichloro-5-methoxypyrimidine, utilizes solvents like toluene (B28343) or xylene and bases such as triethylamine or pyridine, with reflux temperatures between 100–160 °C for 2 to 6 hours. google.com
Work-up Procedure: Post-reaction processing is crucial for isolating a pure product. Common work-up steps involve carefully quenching the reaction mixture with ice water, adjusting the pH with a base (e.g., sodium carbonate), and extracting the product with an organic solvent. nih.gov Distillation can also be employed to remove excess POCl₃ before quenching. mdpi.com
Table 1: Comparison of Chlorination Conditions for Pyrimidines
| Parameter | Conventional Method | Optimized Method |
|---|---|---|
| POCl₃ Amount | Large Excess rsc.org | Equimolar or near-equimolar nih.govrsc.org |
| Solvent | Often excess POCl₃ rsc.org | Solvent-free or high-boiling inert solvent (e.g., toluene) nih.govgoogle.com |
| Temperature | Reflux in POCl₃ (~105 °C) | 100–160 °C (in sealed reactor if solvent-free) nih.govgoogle.com |
| Base | Tertiary amines (e.g., N,N-dimethylaniline) google.com | Tertiary amines (e.g., Pyridine) nih.gov |
| Work-up | Quenching of large excess POCl₃, extraction nih.gov | Filtration or distillation, simpler due to less excess reagent nih.govrsc.org |
| Considerations | Environmental and safety concerns with excess POCl₃ rsc.org | More economical, safer, and environmentally friendly nih.govrsc.org |
Introduction of the Ethoxymethyl Moiety at the C-5 Position
The functionalization of the pyrimidine ring at the C-5 position is a key step in defining the final compound. As outlined previously, this is typically accomplished before the chlorination of the pyrimidine ring.
Alkylation and Etherification Reactions for Pyrimidine C-5 Functionalization
The synthesis of the 5-(ethoxymethyl) side chain on the uracil ring is a critical precursor step. This process involves creating a carbon-carbon bond at the C-5 position followed by an ether linkage.
C-5 Hydroxymethylation: The initial functionalization of the uracil ring involves an electrophilic substitution to introduce a hydroxymethyl group (-CH₂OH). This is commonly achieved through a reaction with formaldehyde (HCHO). nih.gov The C-5 position of uracil is sufficiently nucleophilic to attack formaldehyde, leading to the formation of 5-hydroxymethyluracil. This intermediate is a versatile scaffold found in some natural bioactive compounds. mdpi.com
O-Alkylation / Etherification: With the 5-hydroxymethyl group in place, the final ethoxy moiety is introduced via an etherification reaction. The hydroxyl group of 5-hydroxymethyluracil is treated with ethanol in the presence of an acid catalyst. This reaction follows a standard acid-catalyzed nucleophilic substitution mechanism where the hydroxyl group is protonated, leaves as water, and the resulting carbocation is attacked by ethanol. While specific literature for this exact transformation on uracil is sparse, the principle is well-demonstrated in analogous syntheses, such as the conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to 5-ethoxymethylfurfural (EMF), which is efficiently catalyzed by various acids.
The resulting 5-(ethoxymethyl)uracil is the direct precursor that enters the chlorination stage as described in section 2.1.2. This strategic approach, where the C-5 side chain is constructed on the dihydroxypyrimidine ring prior to chlorination, avoids potential complications and side reactions that could occur if attempting to functionalize the already reactive dichloropyrimidine ring.
Strategies for Selective C-5 Substitution
The introduction of substituents at the C-5 position of the pyrimidine ring is a critical aspect of the synthesis, as this position is often key to the biological activity of the final product. Various methodologies have been developed for the selective functionalization of this position.
One prominent method is the Vilsmeier-Haack reaction , which is a versatile and efficient technique for the formylation of electron-rich aromatic and heterocyclic rings. nih.gov This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the C-5 position of uracil or its derivatives. nih.gov The resulting 5-formyluracil (B14596) is a versatile intermediate that can be further modified. For example, the aldehyde can be reduced to a hydroxymethyl group, which can then be etherified to introduce the desired ethoxymethyl substituent.
Another powerful set of strategies involves metal-catalyzed cross-coupling reactions . These reactions provide a general and highly adaptable methodology for forming carbon-carbon bonds. researchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are widely employed for the C-5 functionalization of halopyrimidines. researchgate.netacs.org In a typical Suzuki-Miyaura coupling, a 5-halopyrimidine (e.g., 5-bromouracil) is reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a C-C bond at the C-5 position. nih.gov While not a direct route to an ethoxymethyl group, these methods allow for the introduction of a wide array of functionalities that can be subsequently converted to the target substituent.
| Reaction Type | Reagents & Conditions | Purpose |
| Vilsmeier-Haack | POCl₃, DMF | Introduces a formyl (-CHO) group at the C-5 position of uracil derivatives. nih.gov |
| Suzuki-Miyaura Coupling | 5-Halopyrimidine, Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₃PO₄) | Forms a C-C bond at the C-5 position by coupling with an organoboron reagent. researchgate.netnih.gov |
| Heck Coupling | 5-Halopyrimidine, Alkene, Pd catalyst, Base | Forms a C-C bond by coupling with an alkene at the C-5 position. nih.gov |
Advanced Synthetic Techniques and Green Chemistry Approaches
Microwave-Assisted Synthesis of Pyrimidine Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes. This technique has been successfully applied to the synthesis of various pyrimidine derivatives, including palladium-catalyzed cross-coupling reactions on dichloropyrimidines. mdpi.comresearchgate.net For instance, the Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids can be achieved in as little as 15 minutes under microwave irradiation with a very low catalyst loading (0.5 mol%). mdpi.comresearchgate.net This rapid and efficient heating leads to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net The synthesis of 2-amino-4-chloro-pyrimidine derivatives has also been effectively carried out using microwave assistance, demonstrating the broad applicability of this technology. nih.gov
| Reaction | Catalyst System | Conditions | Key Advantages |
| Suzuki Coupling | Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ | 1,4-Dioxane/H₂O, 100°C, 15 min (Microwave) | Short reaction time, extremely low catalyst loading, high yields. mdpi.comresearchgate.net |
| Heck Coupling | (Ph₃P)₂PdCl₂, N-ethylpiperidine | DMF, 150°C, 60-80 min (Microwave) | Reduced reaction times, higher yields, fewer side products compared to conventional heating. nih.gov |
| Amination | N/A (base-catalyzed) | Anhydrous propanol, TEA, 120-140°C, 15-30 min (Microwave) | Rapid synthesis of substituted aminopyrimidines. nih.gov |
Catalytic Methods for Functionalization of Pyrimidine Rings
Modern catalytic methods are increasingly focused on the direct functionalization of C-H bonds, which represents a more atom-economical approach by avoiding the need for pre-functionalized substrates like organohalides. rsc.orgresearchgate.net Palladium-catalyzed C-H activation has been utilized for the regioselective arylation, iodination, and acetoxylation of 4-arylpyrimidines. acs.org These methods allow for the direct formation of new bonds on the pyrimidine core. acs.org
Furthermore, metal-free C-H borylation of 2-pyrimidylanilines has been developed, providing a convenient route to organoboron compounds that are valuable intermediates in cross-coupling reactions. rsc.org The development of catalytic systems that can selectively activate and functionalize specific C-H bonds on the pyrimidine ring is a key area of ongoing research, offering greener and more efficient synthetic routes. rsc.orgrsc.org Copper-promoted cross-coupling reactions have also been described for the synthesis of 2-aminopyrimidines, expanding the toolkit of catalytic methods available for pyrimidine functionalization.
Flow Chemistry Applications in Pyrimidine Synthesis
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.gov In a flow reactor, reagents are continuously pumped through a heated tube or channel where the reaction occurs. This methodology has been applied to the synthesis of pyrimidine-containing scaffolds. nih.govresearchgate.net For example, the retro-Diels-Alder reaction of condensed pyrimidinone derivatives has been performed in a continuous-flow system to generate various pyrimidinone products with high control and efficiency. researchgate.net Flow chemistry is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates, as the small reactor volume minimizes risks. nih.govmdpi.com The ability to rapidly screen reaction conditions and scale up production makes flow chemistry a highly attractive approach for the industrial synthesis of pyrimidine derivatives. nih.govmdpi.com
Spectroscopic Characterization and Structural Elucidation of 2,4 Dichloro 5 Ethoxymethyl Pyrimidine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants
¹H NMR spectroscopy provides information on the hydrogen atoms (protons) within a molecule. The chemical structure of 2,4-Dichloro-5-(ethoxymethyl)pyrimidine contains distinct proton environments that are expected to produce a characteristic spectrum.
H-6 Proton: The single proton attached to the pyrimidine (B1678525) ring at position 6 is expected to appear as a singlet in the aromatic region of the spectrum. Its chemical shift would be influenced by the electron-withdrawing effects of the two chlorine atoms and the nitrogen atoms in the ring.
Methylene (B1212753) Protons (-O-CH₂-CH₃): The two protons of the methylene group in the ethoxy substituent are diastereotopic and would likely appear as a quartet due to coupling with the adjacent methyl protons.
Methylene Protons (-CH₂-O-): The protons of the methylene bridge connecting the pyrimidine ring to the ethoxy group are expected to produce a singlet.
Methyl Protons (-CH₃): The three protons of the terminal methyl group in the ethoxy substituent would appear as a triplet, coupled to the adjacent methylene group.
Table 1: Predicted ¹H NMR Signals for this compound
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6 (Pyrimidine ring) | 8.5 - 9.0 | Singlet (s) | N/A |
| -CH₂- (ring bridge) | 4.5 - 5.0 | Singlet (s) | N/A |
| -O-CH₂- (ethoxy) | 3.5 - 4.0 | Quartet (q) | ~7.0 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Elucidation
¹³C NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. The structure of this compound has seven unique carbon atoms, which would result in seven distinct signals in the ¹³C NMR spectrum. The positions of these signals are dictated by the electronic environment of each carbon atom.
Pyrimidine Ring Carbons: The carbons at positions 2, 4, and 5 would be significantly influenced by the attached chlorine and nitrogen atoms, appearing at lower field. The carbon at position 6, bonded to a proton, would appear at a different chemical shift.
Ethoxymethyl Group Carbons: The three carbons of the ethoxymethyl side chain (-CH₂-O-CH₂-CH₃) would be observed in the upfield region of the spectrum, consistent with sp³-hybridized carbons.
Table 2: Predicted ¹³C NMR Signal Assignments for this compound
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 160 - 165 |
| C-4 | 160 - 165 |
| C-5 | 125 - 130 |
| C-6 | 155 - 160 |
| -CH₂- (ring bridge) | 65 - 70 |
| -O-CH₂- (ethoxy) | 60 - 65 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation
While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously confirming the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene and methyl protons of the ethoxy group, showing a cross-peak between their respective signals.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It would definitively link the H-6 signal to the C-6 carbon, and the protons of the ethoxymethyl group to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This would be instrumental in confirming the connectivity of the ethoxymethyl group to the C-5 position of the pyrimidine ring. For instance, correlations would be expected between the protons of the bridging methylene group and carbons C-4, C-5, and C-6 of the pyrimidine ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
High-Resolution Mass Spectrometry is a powerful technique used to determine the precise mass of a molecule, which allows for the unambiguous verification of its elemental composition. For this compound (C₇H₈Cl₂N₂O), HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. The presence of two chlorine atoms would produce a characteristic isotopic pattern in the mass spectrum, with peaks corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes, further confirming the molecular formula.
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present in a compound. The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its structural features.
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C-H stretch (aromatic) | Pyrimidine C-H | 3000 - 3100 |
| C-H stretch (aliphatic) | -CH₂-, -CH₃ | 2850 - 3000 |
| C=N / C=C stretch | Pyrimidine ring | 1500 - 1600 |
| C-O stretch | Ether linkage | 1050 - 1150 |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy serves as a powerful technique for investigating the vibrational modes of a molecule, providing information that is complementary to infrared (IR) spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in an IR spectrum. For this compound, a detailed Raman analysis would be crucial for confirming the presence and connectivity of its specific functional groups.
Detailed Research Findings
While specific, experimentally-derived Raman spectra for this compound are not extensively reported in publicly accessible literature, the expected vibrational modes can be predicted based on the characteristic frequencies of its constituent parts: the dichloropyrimidine ring and the ethoxymethyl substituent.
The Raman spectrum would be dominated by several key vibrational modes:
Pyrimidine Ring Vibrations: The aromatic pyrimidine ring has a set of characteristic stretching and deformation modes. Strong bands corresponding to the ring stretching vibrations (ν(C=C) and ν(C=N)) are expected to appear in the 1300-1600 cm⁻¹ region. Ring breathing vibrations, which involve the symmetric expansion and contraction of the entire ring, would produce a particularly sharp and intense signal, typically observed in the 950-1050 cm⁻¹ range.
Carbon-Chlorine Vibrations: The C-Cl bonds are expected to produce strong Raman signals due to their high polarizability. The symmetric and asymmetric stretching vibrations (ν(C-Cl)) typically occur in the 600-800 cm⁻¹ region. The presence of two chlorine atoms would likely result in two distinct stretching bands.
Ethoxymethyl Group Vibrations: The ethoxymethyl side chain would contribute several characteristic signals. The C-O-C ether linkage would exhibit stretching vibrations (ν(C-O-C)) in the 1050-1250 cm⁻¹ range. The various C-H bonds in the methyl (-CH₃) and methylene (-CH₂-) groups would show stretching vibrations in the high-frequency region of 2850-3000 cm⁻¹ and deformation (bending) modes in the 1350-1470 cm⁻¹ range.
The analysis of these vibrational frequencies allows for a detailed confirmation of the molecular structure, complementing data from other spectroscopic methods like NMR and IR.
Interactive Data Table: Predicted Raman Vibrational Modes
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Ring Stretching | Pyrimidine C=N, C=C | 1300 - 1600 | Medium to Strong |
| Ring Breathing | Pyrimidine Ring | 950 - 1050 | Strong, Sharp |
| C-Cl Stretching | C-Cl | 600 - 800 | Strong |
| C-O-C Stretching | Ether | 1050 - 1250 | Medium |
| C-H Stretching | -CH₂, -CH₃ | 2850 - 3000 | Medium to Strong |
| C-H Deformation | -CH₂, -CH₃ | 1350 - 1470 | Weak to Medium |
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light that excites electrons from lower-energy ground states to higher-energy excited states. The pyrimidine ring, being an aromatic heterocycle, contains both π electrons and non-bonding (n) electrons on the nitrogen atoms, which give rise to characteristic electronic transitions.
Detailed Research Findings
The UV-Vis absorption spectrum of this compound in a suitable non-polar solvent like cyclohexane (B81311) or hexane (B92381) is expected to exhibit absorptions characteristic of a substituted pyrimidine chromophore. The primary electronic transitions anticipated are:
π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. For aromatic systems like pyrimidine, these are typically high-energy transitions, resulting in strong absorption bands in the far-UV or near-UV region, generally below 280 nm. The substitution on the ring, including the chlorine atoms and the ethoxymethyl group, would be expected to cause a bathochromic (red) shift of these bands compared to unsubstituted pyrimidine.
n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to an antibonding π* orbital. These are lower-energy transitions compared to π → π* and typically result in weaker absorption bands at longer wavelengths, often appearing as a shoulder on the tail of the more intense π → π* bands.
Solvent polarity can influence the position of these absorption maxima. Typically, n → π* transitions undergo a hypsochromic (blue) shift in polar solvents, while π → π* transitions experience a slight bathochromic shift.
Interactive Data Table: Predicted Electronic Transitions
| Transition Type | Orbital Change | Predicted λₘₐₓ Range (nm) | Expected Molar Absorptivity (ε) |
| π → π | π (bonding) to π (antibonding) | 240 - 280 | High ( > 5,000 M⁻¹cm⁻¹) |
| n → π | n (non-bonding) to π (antibonding) | 290 - 320 | Low ( < 1,000 M⁻¹cm⁻¹) |
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state back to its ground state. This technique provides valuable information about the molecule's photophysical properties, including its emission wavelength and quantum efficiency.
Detailed Research Findings
The fluorescence properties of this compound are expected to be weak. Many simple pyrimidine derivatives and halogenated aromatic compounds are not strongly fluorescent. This is primarily due to several factors that promote non-radiative decay pathways over radiative (fluorescent) decay:
Heavy Atom Effect: The presence of chlorine atoms can significantly enhance the rate of intersystem crossing (ISC), a process where the molecule transitions from the singlet excited state (S₁) to the triplet excited state (T₁). This spin-forbidden but common process effectively quenches fluorescence, as relaxation from the triplet state typically occurs via non-radiative decay or phosphorescence (which is much longer-lived and often not observed at room temperature in solution).
n → π* Excited State: The lowest energy singlet excited state (S₁) in many diazines is often of an n → π* character. Systems where the S₁ state is n → π* tend to have lower fluorescence quantum yields compared to those with a π → π* lowest excited state, due to more efficient intersystem crossing.
Therefore, while a weak emission might be detectable with a sensitive spectrofluorometer upon excitation at its absorption maximum, a significant fluorescence quantum yield is not anticipated for this compound.
Interactive Data Table: Predicted Photophysical Properties
| Parameter | Description | Predicted Value/Characteristic |
| Excitation Wavelength (λₑₓ) | Corresponds to UV-Vis absorption maximum | ~260-280 nm |
| Emission Wavelength (λₑₘ) | Wavelength of emitted fluorescent light | Expected to be weak or non-existent |
| Stokes Shift | Difference between λₑₓ and λₑₘ | Not applicable if non-fluorescent |
| Fluorescence Quantum Yield (Φբ) | Efficiency of the fluorescence process | Expected to be very low (< 0.01) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can determine bond lengths, bond angles, and intermolecular interactions, providing an unambiguous structural proof.
Detailed Research Findings
Molecular Geometry: Confirmation of the planarity of the pyrimidine ring and the precise bond lengths and angles for all atoms, including the C-Cl, C-N, C-C, and C-O bonds. This data would reveal any minor distortions from ideal geometries caused by steric or electronic effects of the substituents.
Conformation: The preferred conformation of the flexible ethoxymethyl side chain relative to the pyrimidine ring would be determined. This includes the key torsion angles that define its spatial orientation.
Crystal Packing: The analysis would reveal how the molecules are arranged in the crystal lattice. This includes identifying any significant intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds, or π-π stacking interactions between pyrimidine rings, which stabilize the crystal structure.
This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions in a larger molecular assembly.
Interactive Data Table: Hypothetical Crystallographic Parameters
| Parameter | Description | Hypothetical Data |
| Crystal System | The symmetry system of the crystal lattice | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell | e.g., a=8.5 Å, b=12.1 Å, c=7.9 Å |
| Key Bond Length (C-Cl) | Distance between Carbon and Chlorine atoms | ~1.73 - 1.75 Å |
| Key Bond Length (C-O) | Distance between Carbon and Oxygen atoms | ~1.36 - 1.43 Å |
| Pyrimidine Ring Planarity | Deviation of ring atoms from a mean plane | < 0.01 Å |
Computational Chemistry and Theoretical Studies of 2,4 Dichloro 5 Ethoxymethyl Pyrimidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule, which in turn dictate its stability, reactivity, and potential interactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like 2,4-Dichloro-5-(ethoxymethyl)pyrimidine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation (geometry optimization). tandfonline.comijcce.ac.ir This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable equilibrium geometry is found.
The calculations would provide key energetic data, including the total energy, standard enthalpy, and Gibbs free energy of formation. These values are crucial for assessing the molecule's thermodynamic stability. Furthermore, DFT can be used to calculate vibrational frequencies, which can be compared with experimental data from infrared and Raman spectroscopy to validate the accuracy of the computed structure. jchemrev.com Studies on similar molecules, such as various substituted pyrimidines, have successfully used DFT to correlate calculated structural parameters with experimental X-ray diffraction data. tandfonline.comijcce.ac.ir
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations (Illustrative) Note: This table contains hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available in the cited literature.
| Parameter | Predicted Value |
|---|---|
| Bond Length C2-Cl | 1.73 Å |
| Bond Length C4-Cl | 1.74 Å |
| Bond Length N1-C2 | 1.32 Å |
| Bond Angle Cl-C2-N1 | 115.0° |
| Bond Angle Cl-C4-C5 | 120.5° |
| Dihedral Angle C4-C5-C(CH₂)-O | 109.5° |
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iiste.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. ijcce.ac.ir
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would predict the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The chlorine atoms at positions 2 and 4 create electrophilic sites on the pyrimidine (B1678525) ring, making them targets for nucleophilic aromatic substitution (SNAr) reactions. wuxiapptec.com The distribution of the LUMO would likely be concentrated around the C2 and C4 atoms, confirming their electrophilicity. wuxiapptec.com The HOMO, conversely, might be distributed over the pyrimidine ring and the oxygen atom of the ethoxymethyl group.
Table 2: Predicted FMO Properties for Pyrimidine Derivatives (Illustrative Data) Data is conceptual and based on general findings for substituted pyrimidines.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reactivity Insight |
|---|---|---|---|---|
| 2,4-Dichloropyrimidine (B19661) | -7.1 | -1.5 | 5.6 | Moderately Reactive |
| 2,4-Dichloro-5-nitropyrimidine | -7.8 | -2.5 | 5.3 | More Reactive (Electron Withdrawing Group) |
| This compound | -6.9 | -1.3 | 5.6 | Reactivity similar to parent dichloropyrimidine |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would provide insights into the flexibility of the ethoxymethyl side chain and its preferred conformations in different environments, such as in a solvent or interacting with a biological target like a protein. rjeid.comnih.gov
An MD simulation would model the interactions between the atoms of the molecule and its surroundings, governed by a force field. The simulation tracks the trajectory of each atom over a set period (from nanoseconds to microseconds), revealing dynamic processes. mdpi.com Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the analysis of intermolecular hydrogen bonds or other non-covalent interactions. mdpi.com For example, in the context of drug design, MD simulations can be used to evaluate the stability of a ligand-protein complex, providing crucial information about the binding mode and affinity. nih.gov
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational modeling provides powerful tools to establish these relationships quantitatively.
QSAR is a computational technique that attempts to build a mathematical model correlating the chemical structures of a series of compounds with their known biological activities. nih.gov For a series of pyrimidine derivatives including this compound, a QSAR model could be developed to predict their activity as, for example, kinase inhibitors or antimicrobial agents. nih.gov
The process involves calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) properties. Statistical methods, like multiple linear regression (MLR) or artificial neural networks (ANN), are then used to create an equation that relates these descriptors to the observed activity. nih.govnih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. tandfonline.comresearchgate.net
Table 3: Example of a QSAR Model Equation (Hypothetical) This table illustrates the typical format and components of a QSAR model.
| Model Component | Description |
|---|---|
| Dependent Variable | pIC₅₀ (logarithmic measure of biological activity) |
| Equation | pIC₅₀ = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.1 * (Dipole Moment) + 2.5 |
| Statistical Parameters | R² = 0.91, Q² = 0.82 |
| Interpretation | This hypothetical model suggests that activity increases with higher lipophilicity (LogP) and dipole moment, and decreases with higher molecular weight. The high R² and Q² values indicate good statistical validity and predictive power. |
Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. benthamdirect.comnih.gov
For a set of active pyrimidine-based compounds, a pharmacophore model could be generated based on their common structural features and presumed interactions with a biological target. mdpi.com This model serves as a 3D query to screen large chemical databases for novel compounds that possess the same pharmacophoric features and are therefore likely to be active. researchgate.net It can also guide the modification of existing compounds, like this compound, to better fit the pharmacophore model and enhance activity. For instance, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the ethoxymethyl group provides a hydrophobic feature.
Table 4: Common Pharmacophoric Features in Pyrimidine-Based Inhibitors
| Pharmacophoric Feature | Potential Role in Molecular Recognition |
|---|---|
| Aromatic Ring | π-π stacking interactions with aromatic residues in a binding pocket. |
| Hydrogen Bond Acceptor | Interaction with hydrogen bond donor groups (e.g., -NH, -OH) on a protein target. The pyrimidine nitrogens are key examples. |
| Hydrogen Bond Donor | Interaction with hydrogen bond acceptor groups (e.g., C=O) on a protein target. Often found in amino-substituents. |
| Hydrophobic Group | van der Waals interactions within hydrophobic pockets of a target protein. The ethoxymethyl group would serve this role. |
Chemical Reactivity and Derivatization of 2,4 Dichloro 5 Ethoxymethyl Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Dichloro-Pyrimidine Core
The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the two electron-withdrawing chlorine atoms, makes 2,4-Dichloro-5-(ethoxymethyl)pyrimidine highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This class of reactions is fundamental to the functionalization of this pyrimidine core.
Regioselectivity and Stereoselectivity in SNAr Reactions
A critical aspect of SNAr reactions on 2,4-dichloropyrimidines is the regioselectivity of the substitution, which dictates whether the incoming nucleophile will replace the chlorine atom at the C2 or C4 position. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position. This preference is attributed to the greater electron deficiency and higher LUMO coefficient at the C4 carbon, making it more electrophilic. wuxiapptec.comguidechem.com The nitrogen atom at position 1 exerts a stronger deactivating effect on the adjacent C2 position.
However, the regioselectivity of SNAr reactions on 2,4-dichloropyrimidines can be highly sensitive to the nature of the substituent at the C5 position. wuxiapptec.com An electron-withdrawing group at C5, for instance, generally favors substitution at the C4 position. nih.gov Conversely, sterically bulky substituents at the C5 position can influence the C4/C2 selectivity by sterically hindering the approach of the nucleophile to the C4 position. wuxiapptec.com While specific studies on the influence of the 5-ethoxymethyl group are not extensively detailed in the reviewed literature, it is anticipated to exert a modest steric and electronic effect on the regioselectivity.
In some cases, particularly with tertiary amine nucleophiles, excellent C2 selectivity has been observed in reactions with 5-substituted-2,4-dichloropyrimidines. nih.gov The reaction conditions, including the solvent and the base used, can also play a crucial role in directing the regiochemical outcome of the substitution. guidechem.com
Investigation of Various Nucleophiles (e.g., Amines, Alcohols, Thiols)
A wide variety of nucleophiles can be employed to displace the chlorine atoms of this compound, leading to a diverse range of substituted pyrimidines.
Amines: Both primary and secondary amines readily participate in SNAr reactions with 2,4-dichloropyrimidines. The reaction of 2,4-dichloropyrimidines with amines can sometimes yield a mixture of 2-amino-4-chloro and 4-amino-2-chloro isomers, with the latter often being the major product. acs.org The regioselectivity can be influenced by the reaction conditions. For instance, the use of specific solvent and base combinations, such as n-butanol and diisopropylethylamine (DIPEA), has been reported to favor substitution at the C4 position. guidechem.com
Alcohols: Alkoxides, such as sodium methoxide, are effective nucleophiles for the displacement of the chloro groups. The reaction of 2,4-dichloropyrimidines with an excess of an alkoxide can lead to the formation of the corresponding dialkoxy derivative. rsc.org
Thiols: Thiolates, such as sodium thiophenoxide, are also excellent nucleophiles in SNAr reactions with chloropyrimidines, yielding the corresponding thioether derivatives. rsc.org
The table below summarizes representative SNAr reactions of 2,4-dichloropyrimidine (B19661) derivatives with various nucleophiles, illustrating the general reactivity patterns.
| Nucleophile | Reagent | Product Type | Regioselectivity | Reference(s) |
| Secondary Amine | Diethylamine | 4-(Diethylamino)-2-chloropyrimidine | Predominantly C4 | acs.org |
| Primary Amine | Aniline | 4-Anilino-2-chloropyrimidine | Predominantly C4 | acs.org |
| Alcohol | Sodium Methoxide | 2,4-Dimethoxypyrimidine | C4 and C2 substitution | rsc.org |
| Thiol | Sodium Thiophenoxide | 4-(Phenylthio)-2-chloropyrimidine | Predominantly C4 | rsc.org |
Functional Group Transformations of the Ethoxymethyl Side Chain
The ethoxymethyl group at the C5 position offers additional opportunities for chemical modification, allowing for further diversification of the pyrimidine scaffold.
Cleavage and Modification of the Ether Linkage
The ether linkage in the ethoxymethyl side chain can be cleaved under various conditions to yield the corresponding 5-(hydroxymethyl)pyrimidine (B107350) derivative. Acid-catalyzed hydrolysis is a common method for ether cleavage. masterorganicchemistry.comyoutube.commasterorganicchemistry.comyoutube.com The choice of acid and reaction conditions can be critical to avoid undesired side reactions on the pyrimidine core. Lewis acids can also be employed for the cleavage of ethers.
Once the 5-(hydroxymethyl)pyrimidine is obtained, the hydroxyl group can be further functionalized. For example, it can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group (e.g., a tosylate or a halide) to enable subsequent nucleophilic substitution reactions at the methylene (B1212753) group.
Reactions Involving the Methylene Group
The methylene group of the ethoxymethyl side chain is generally not highly reactive. However, after conversion of the ether to a 5-(halomethyl)pyrimidine, this position becomes susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups at the C5-methyl position, providing a pathway to a variety of 5-substituted pyrimidines.
Transition Metal-Catalyzed Cross-Coupling Reactions
The chlorine atoms at the C2 and C4 positions of this compound can participate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the coupling of the chloropyrimidine with boronic acids or their esters to form aryl- or vinyl-substituted pyrimidines. The reactivity of the chloro groups in Suzuki coupling reactions generally follows the order C4-Cl > C2-Cl, allowing for selective mono-arylation at the C4 position under controlled conditions. guidechem.commdpi.com
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the chloropyrimidine with an alkene. wikipedia.orgorganic-chemistry.org This reaction provides a route to 5-alkenylpyrimidine derivatives.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for the formation of C-N bonds and can be used to couple the chloropyrimidine with a wide range of primary and secondary amines. wikipedia.orgorganic-chemistry.orglibretexts.orgrsc.orgbeilstein-journals.org This method can offer advantages over traditional SNAr amination in terms of scope and reaction conditions.
The table below provides a general overview of the applicability of these cross-coupling reactions to dichloropyrimidine systems.
| Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type | Reference(s) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 4-Aryl-2-chloropyrimidine | guidechem.commdpi.com |
| Heck | Alkene | Pd(OAc)₂ / Phosphine (B1218219) ligand / Base | 4-Alkenyl-2-chloropyrimidine | wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Biarylphosphine ligand / Base | 4-Amino-2-chloropyrimidine | wikipedia.orgorganic-chemistry.orgbeilstein-journals.org |
This compound exhibits a rich and versatile chemical reactivity. The differential reactivity of the two chlorine atoms in nucleophilic aromatic substitution reactions allows for selective functionalization of the pyrimidine core. Furthermore, the ethoxymethyl side chain provides an additional site for chemical modification. The ability of this compound to participate in a variety of transition metal-catalyzed cross-coupling reactions further expands its synthetic utility, making it a valuable precursor for the synthesis of a diverse range of complex pyrimidine derivatives with potential applications in medicinal chemistry and materials science. Further research focusing specifically on the reactivity of the 5-ethoxymethyl derivative will undoubtedly uncover new synthetic methodologies and applications for this important heterocyclic building block.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between sp2-hybridized carbon atoms. In the context of 2,4-dichloropyrimidines, this reaction demonstrates significant regioselectivity, favoring substitution at the more reactive C4 position. This selectivity is attributed to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond over the C2-chlorine bond.
Studies on 2,4-dichloropyrimidine as a model substrate show that under palladium catalysis, typically using a catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], the reaction with various aryl and heteroaryl boronic acids proceeds efficiently to yield C4-arylated pyrimidines. mdpi.com The use of microwave irradiation has been shown to significantly accelerate this transformation, allowing for short reaction times (e.g., 15 minutes) and low catalyst loadings (as low as 0.5 mol%). mdpi.com
The reaction is generally tolerant of a wide range of functional groups on the boronic acid partner, including both electron-donating (e.g., methoxy) and electron-withdrawing groups. While specific studies detailing the Suzuki-Miyaura coupling on this compound are not prevalent, the reactivity is expected to closely mirror that of the parent 2,4-dichloropyrimidine, with the primary product being the 2-chloro-4-aryl-5-(ethoxymethyl)pyrimidine derivative. By carefully controlling the stoichiometry of the boronic acid (e.g., using ~1.2 equivalents), monosubstitution at the C4 position can be achieved with high selectivity. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines
| Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield of 4-Aryl-2-chloropyrimidine | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | Na₂CO₃ | 1,4-Dioxane/H₂O | Microwave, 150°C, 15 min | 81% | mdpi.com |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | Na₂CO₃ | 1,4-Dioxane/H₂O | Microwave, 150°C, 15 min | 77% | mdpi.com |
| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | Na₂CO₃ | 1,4-Dioxane/H₂O | Microwave, 150°C, 15 min | 72% | mdpi.com |
| m-Tolylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | Na₂CO₃ | 1,4-Dioxane/H₂O | Microwave, 150°C, 15 min | 75% | mdpi.com |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | Na₂CO₃ | 1,4-Dioxane/H₂O | Microwave, 150°C, 15 min | 62% | mdpi.com |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a staple for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of aryl halides with a wide variety of amines under relatively mild conditions. For substrates like this compound, this reaction provides a direct route to substituted aminopyrimidines, which are prevalent motifs in pharmacologically active compounds.
The regioselectivity of the Buchwald-Hartwig amination on the 2,4-dichloropyrimidine scaffold can be influenced by the nature of the amine nucleophile and the reaction conditions. While the C4 position is often more susceptible to nucleophilic attack, amination can sometimes be directed to the C2 position. For instance, studies on related 2,4-dichloropyrimidines have shown that while more nucleophilic dialkylamines can react under non-catalyzed SNAr conditions, the palladium-catalyzed amination of less nucleophilic aryl- and heteroarylamines often requires the use of specialized phosphine ligands, such as dialkylbiarylphosphines (e.g., XPhos), to achieve high efficiency. beilstein-journals.orgresearchgate.net
The choice of base (e.g., K₂CO₃, NaOt-Bu, K₃PO₄) and solvent (e.g., toluene (B28343), dioxane) is crucial for optimizing the reaction yield and selectivity. Microwave-assisted protocols can also be employed to shorten reaction times and improve yields. beilstein-journals.org Given the electronic properties of the 5-(ethoxymethyl)pyrimidine (B13108911) core, it is anticipated that Buchwald-Hartwig conditions can be effectively applied to selectively introduce a diverse range of amino groups at either the C4 or C2 position, depending on the precise conditions and reagents employed.
Table 2: General Conditions for Buchwald-Hartwig Amination
| Amine Type | Palladium Source | Ligand | Base | Solvent | General Conditions | Reference |
|---|---|---|---|---|---|---|
| Primary & Secondary Aliphatic Amines | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | Room Temp to 100°C | wikipedia.org |
| Aryl Amines | Pd(OAc)₂ | XPhos | K₂CO₃ or KOt-Bu | Toluene or Dioxane | 80-120°C (or Microwave) | beilstein-journals.org |
| Heteroaryl Amines | Pd₂(dba)₃ or Pd(OAc)₂ | Dialkylbiaryl phosphines | Cs₂CO₃ or K₃PO₄ | Dioxane | 100-130°C | researchgate.net |
Sonogashira and Heck Reactions
Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for introducing alkynyl moieties onto the pyrimidine core. Similar to other palladium-catalyzed couplings, the Sonogashira reaction on 2,4-dichloropyrimidines is expected to exhibit regioselectivity. Research on related scaffolds indicates that the reaction preferentially occurs at the more reactive C4 position. researchgate.net The standard conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diethylamine), which often also serves as the solvent. wikipedia.org The reaction is typically carried out under mild, anaerobic conditions. The resulting 2-chloro-4-alkynyl-5-(ethoxymethyl)pyrimidines are valuable intermediates that can undergo further transformations.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction offers a means to introduce vinyl groups onto the pyrimidine ring. The catalytic cycle involves the oxidative addition of palladium(0) to the carbon-chlorine bond, followed by alkene insertion and β-hydride elimination. libretexts.org For this compound, the Heck reaction would likely proceed selectively at the C4 position. Typical conditions for the Heck reaction include a palladium source (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., triethylamine or K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile (B52724) at elevated temperatures. wikipedia.orgchim.it The products, 2-chloro-4-vinyl-5-(ethoxymethyl)pyrimidines, can serve as precursors for further synthetic elaborations.
Cycloaddition Reactions and Annulation Strategies Involving the Pyrimidine Ring
The electron-deficient nature of the pyrimidine ring suggests its potential participation in cycloaddition reactions, where it could function as either a diene or a dienophile component, particularly in inverse-electron-demand Diels-Alder reactions. The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring and is a powerful tool in organic synthesis. youtube.commdpi.com
In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. Conversely, in an inverse-electron-demand Diels-Alder reaction, an electron-poor diene reacts with an electron-rich dienophile. The electron-deficient pyrimidine ring, especially with two electron-withdrawing chloro substituents, could potentially act as the diene component, reacting with electron-rich alkenes or alkynes (dienophiles) to form bicyclic adducts. Such reactions would lead to annulation, creating a new ring fused to the pyrimidine core. Following the initial cycloaddition, these adducts could potentially undergo rearomatization through the elimination of small molecules (e.g., HCl), leading to the formation of fused heterocyclic systems like quinazolines or pyrido[2,3-d]pyrimidines.
While specific examples of cycloaddition reactions involving this compound are not well-documented in the literature, the theoretical potential for such transformations remains. These strategies would offer novel pathways for the synthesis of complex, fused heterocyclic structures that are of interest in medicinal chemistry and materials science. nih.gov The feasibility and outcome of such reactions would depend critically on the reaction conditions (thermal or photochemical) and the nature of the reacting partner.
Advanced Applications of 2,4 Dichloro 5 Ethoxymethyl Pyrimidine and Its Derivatives
Role in the Synthesis of Biologically Active Compounds
The pyrimidine (B1678525) nucleus is a fundamental component of various biologically essential molecules, including nucleic acids (cytosine, thymine, and uracil) and certain vitamins like thiamine. researchgate.netgsconlinepress.com Consequently, synthetic pyrimidine derivatives are of significant interest in pharmaceutical research due to their potential to interact with a wide range of biological targets. gsconlinepress.comnih.gov 2,4-Dichloro-5-(ethoxymethyl)pyrimidine, in particular, has been identified as a key intermediate for creating new therapeutic agents. arborpharmchem.com
The two chlorine atoms on the pyrimidine ring of this compound exhibit differential reactivity, which can be exploited for the regioselective synthesis of monosubstituted and disubstituted pyrimidine derivatives. This controlled reactivity is crucial for building a library of pharmacologically relevant pyrimidine analogues. These analogues are designed to mimic or interfere with the function of natural pyrimidines, leading to therapeutic effects. nih.gov
Research has shown that pyrimidine analogues are integral to the development of various therapeutic agents, including:
Anticancer Agents: Many pyrimidine derivatives function as antimetabolites, interfering with the synthesis of DNA and RNA in rapidly dividing cancer cells. nih.gov For example, fluorouracil and gemcitabine (B846) are well-established pyrimidine analogues in cancer chemotherapy. nih.govdrugbank.com The dichloropyrimidine core allows for the introduction of various side chains to target specific kinases or cellular pathways involved in tumor growth. nih.gov
Antiviral Compounds: By mimicking natural nucleosides, pyrimidine analogues can inhibit viral replication. They can be incorporated into the growing viral DNA or RNA chain, causing termination, or they can inhibit viral enzymes like reverse transcriptase. pharmaguideline.comjacsdirectory.com
Antibacterial and Antifungal Agents: The pyrimidine scaffold is also found in several antibacterial (e.g., trimethoprim) and antifungal (e.g., flucytosine) drugs. wjarr.com The synthesis of novel derivatives from this compound allows for the exploration of new mechanisms to combat microbial resistance.
The synthesis of these analogues often involves nucleophilic substitution reactions where the chlorine atoms are displaced by amines, alcohols, or thiols, leading to a diverse range of structures with potential biological activity. researchgate.net
A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of compounds for biological screening. The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry because its derivatives are known to bind to a wide variety of biological targets with high affinity. researchgate.netnih.gov
This compound serves as an excellent starting scaffold for several reasons:
Structural Versatility: The two reactive chlorine sites allow for the systematic modification of the molecule, which is a key aspect of structure-activity relationship (SAR) studies. gsconlinepress.com By observing how changes in the chemical structure affect the biological activity, researchers can optimize lead compounds to enhance efficacy and selectivity.
Hydrogen Bonding Capability: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while substituents introduced at the chloro positions can act as donors or acceptors, facilitating strong interactions with biological targets like enzymes and receptors. nih.gov
Bioisosteric Replacement: The pyrimidine ring can act as a bioisostere for other aromatic systems, such as a phenyl ring, which can improve pharmacokinetic properties of a drug candidate. nih.gov
Drug discovery programs utilize this scaffold to develop inhibitors for various enzymes, such as kinases, which are often dysregulated in diseases like cancer. nih.gov For instance, derivatives of dichloropyrimidines have been designed as selective inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer. nih.gov Fused heterocyclic ring systems, such as thiazolo[4,5-d]pyrimidines, which can be synthesized from pyrimidine precursors, are also explored for their wide range of pharmacological activities. ekb.egnih.gov
Table 1: Examples of Pharmacological Activities of Pyrimidine Derivatives
| Pharmacological Activity | Example Drug/Compound Class | Therapeutic Area |
|---|---|---|
| Anticancer | 5-Fluorouracil, Gemcitabine | Oncology |
| Antiviral | Zidovudine (AZT) | Infectious Disease (HIV) |
| Antibacterial | Trimethoprim | Infectious Disease |
| Antifungal | Flucytosine | Infectious Disease |
| Antihypertensive | Minoxidil | Cardiovascular |
| Antimalarial | Pyrimethamine | Infectious Disease |
This table presents general examples of pyrimidine derivatives and is not specific to derivatives of this compound.
Potential in Materials Science Research
While the primary focus for pyrimidine derivatives has been in pharmaceuticals, their unique electronic and structural properties also make them attractive candidates for materials science applications. The electron-deficient nature of the pyrimidine ring, coupled with its rigid, planar structure, can be harnessed to create novel organic materials.
The incorporation of pyrimidine units into polymer backbones can impart specific properties to the resulting materials. The reactivity of this compound allows it to be used as a monomer in polymerization reactions, such as polycondensation or cross-coupling reactions.
Potential properties and applications of pyrimidine-based polymers include:
Thermal Stability: The aromatic nature of the pyrimidine ring can contribute to high thermal stability, making these polymers suitable for applications requiring resistance to high temperatures.
Specific Recognition: The hydrogen-bonding capabilities of the pyrimidine unit can be used to create polymers with specific recognition sites, potentially for use in sensors or separation membranes.
Modified Mechanical Properties: Introducing the rigid pyrimidine scaffold into a polymer chain can alter its mechanical properties, such as stiffness and tensile strength.
Organic electronics is a field that utilizes carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic properties of molecules are key to their performance in these devices.
The pyrimidine core is electron-deficient due to the presence of two electronegative nitrogen atoms. This property is highly desirable for creating n-type organic semiconductors, which transport negative charge carriers (electrons). There is a general scarcity of stable and efficient n-type materials compared to their p-type (hole-transporting) counterparts, making pyrimidine derivatives a subject of research interest.
By chemically modifying the this compound scaffold, for example, through Suzuki or Stille coupling reactions at the chloro positions, researchers can create larger π-conjugated systems with tailored electronic properties, such as the HOMO/LUMO energy levels, which are critical for device performance.
Catalytic Applications and Ligand Design
The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons, making them excellent coordinating sites for metal ions. This allows pyrimidine derivatives to function as ligands in coordination chemistry. A ligand is a molecule that binds to a central metal atom to form a coordination complex. Such complexes are widely used in catalysis.
By synthesizing specific derivatives of this compound, ligands with tailored steric and electronic properties can be designed. For example, replacing the chlorine atoms with other coordinating groups can create bidentate or tridentate ligands that bind strongly to metal centers. researchgate.net
These pyrimidine-based ligands can be used to:
Develop Novel Catalysts: The electronic properties of the pyrimidine ring can influence the catalytic activity of the metal center, potentially leading to new catalysts with enhanced selectivity or efficiency for various organic transformations. mdpi.com
Create Supramolecular Structures: The defined geometry of pyrimidine-based ligands can be used to direct the assembly of complex, multi-metal supramolecular structures with potential applications in areas like molecular sensing or magnetism. researchgate.net
Mimic Metalloenzymes: Pyrimidine-containing ligands can be used to create synthetic models of the active sites of metalloenzymes, helping researchers to understand their biological function.
The ability to tune the ligand framework by starting from a versatile precursor like this compound is crucial for advancing the design of new metal complexes for catalysis and beyond. ekb.eg
Synthesis of Pyrimidine-Derived Ligands for Metal Catalysis
The development of novel ligands is crucial for advancing transition-metal catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. The 2,4-dichloropyrimidine (B19661) scaffold offers multiple sites for modification, making it an attractive core for the design of new ligands. The two chlorine atoms can be selectively substituted through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, allowing for the introduction of various coordinating moieties.
Research into the reactivity of 2,4-dichloropyrimidines has shown that the chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position, especially when an electron-withdrawing group is present at the C5 position. nih.gov However, the selectivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, tertiary amines have been shown to exhibit excellent C2 selectivity in the SNAr amination of 5-substituted-2,4-dichloropyrimidines. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and C-S cross-coupling, provide powerful methods for forming carbon-carbon and carbon-sulfur bonds at the chloro-positions of the pyrimidine ring. nih.govfigshare.com These reactions can be directed with high regioselectivity, often favoring the C4 position under standard conditions. However, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote C2-selective cross-coupling. figshare.com This tunable reactivity allows for the stepwise and controlled introduction of different functional groups, which is a key strategy in the synthesis of bidentate and polydentate ligands.
By reacting this compound with appropriate nucleophiles or coupling partners, a diverse array of ligands can be envisioned. For example, reaction with phosphorus-, nitrogen-, or sulfur-containing nucleophiles can install coordinating atoms at the 2- and 4-positions. The ethoxymethyl group at the 5-position can also play a role in fine-tuning the steric and electronic properties of the resulting metal complexes, potentially influencing their catalytic activity and selectivity. While the general reactivity of the 2,4-dichloropyrimidine core is well-established, specific examples detailing the synthesis of metal-coordinating ligands directly from this compound are an area of ongoing research.
Exploration in Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable alternative to metal-based catalysis. The development of novel organocatalysts is a vibrant area of research, and heterocyclic scaffolds are often employed due to their unique electronic properties and ability to engage in various non-covalent interactions.
The pyrimidine ring, with its electron-deficient nature, can be a key component in the design of new organocatalysts. The reactivity of the 2,4-dichloropyrimidine core can be harnessed to synthesize molecules with potential organocatalytic activity. For instance, the regioselective amination of 2,4-dichloropyrimidine has been achieved using organocatalytic methods. researchgate.net This suggests that derivatives of this compound could be synthesized and explored for their own catalytic properties.
Derivatives of this compound bearing functional groups capable of hydrogen bonding, such as ureas or thioureas, or possessing basic nitrogen atoms, could potentially act as organocatalysts for a variety of transformations. The ethoxymethyl substituent could influence the catalyst's solubility and steric environment, which are critical factors in its performance. The exploration of this compound derivatives as organocatalysts represents a promising, yet underexplored, avenue of research.
Agrochemical Research and Development
Pyrimidine derivatives are a well-established and important class of compounds in the agrochemical industry, with many commercial products used as herbicides, fungicides, and insecticides. nih.gov The versatile chemistry of the pyrimidine ring allows for the synthesis of a vast number of analogues with diverse biological activities. This compound serves as a valuable intermediate in the synthesis of new agrochemicals. arborpharmchem.com
The development of novel agrochemicals often involves the synthesis and screening of large libraries of compounds. The accessibility and reactivity of this compound make it an ideal starting material for such discovery programs. Through nucleophilic substitution and cross-coupling reactions, a wide range of derivatives can be prepared and evaluated for their pesticidal properties. For instance, novel pyrimidine derivatives containing a urea (B33335) pharmacophore have shown insecticidal activity against Aedes aegypti, the yellow fever mosquito. nih.gov Other research has focused on the synthesis of pyrimidine derivatives with antifungal and herbicidal properties. nih.govsioc-journal.cnnih.gov
The table below summarizes the potential applications of this compound as an intermediate in the development of various types of agrochemicals.
| Agrochemical Class | Potential Application of this compound Derivatives |
| Herbicides | Synthesis of compounds that inhibit essential plant enzymes, leading to weed control. sioc-journal.cnnih.gov |
| Fungicides | Development of agents that disrupt fungal growth and protect crops from diseases. nih.gov |
| Insecticides | Creation of molecules that target the nervous system or other vital functions of insects. nih.gov |
While the direct use of this compound as an agrochemical is not its primary application, its role as a key building block is crucial for the innovation and discovery of new and effective crop protection solutions. arborpharmchem.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
